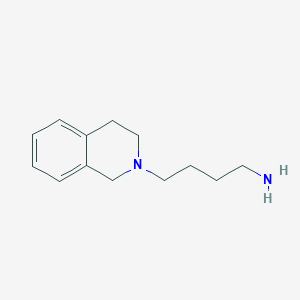
2(1H)-Isoquinolinebutanamine, 3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydropyrimidin-2(1H)-ones, also known as DHPMs, are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . They have aroused interest in medicinal chemistry due to their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They are potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects .
Synthesis Analysis
The synthesis of these products is highly important due to their myriad of medicinal properties . The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . In this study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .
Molecular Structure Analysis
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets .
Chemical Reactions Analysis
The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, and its derivatives have been explored in various scientific research contexts due to their potential biological and pharmacological significance. Researchers have synthesized novel compounds related to this chemical structure, focusing on their vasodilatation activity, potential as poly(ADP-ribose) synthetase inhibitors, and other biological activities.
Synthesis and Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and exhibited vasodilatation activity, indicating potential cardiovascular benefits Zhang San-qi, 2010.
Anticancer and Antimicrobial Activities : Compounds derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities, highlighting the therapeutic potential of this chemical scaffold Nesrin Şener et al., 2018.
Catalyst-Free Synthesis : Research on the catalyst-free, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones in water demonstrates the environmental friendliness and sustainability of this approach, with potential applications in developing antibacterial agents D. V. Ramana et al., 2016.
Enzyme Inhibition for Therapeutic Applications : Studies on human carbonic anhydrases and novel classes of benzenesulfonamides related to 3,4-dihydro-1H-isoquinoline structures revealed significant enzyme inhibition, suggesting potential for therapeutic applications in treating disorders related to these enzymes E. Bruno et al., 2017.
Potential Tracer for Poly(ADP-ribose) Synthetase : A derivative, 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, was synthesized as a potential tracer for poly(ADP-ribose) synthetase in positron emission tomography (PET) imaging, indicating its utility in diagnosing diseases related to excessive activation of this enzyme Y. Miyake et al., 2000.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKUDRCZBGENKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427964 |
Source


|
| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |
CAS RN |
174643-96-0 |
Source


|
| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

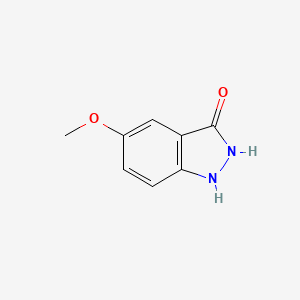
![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
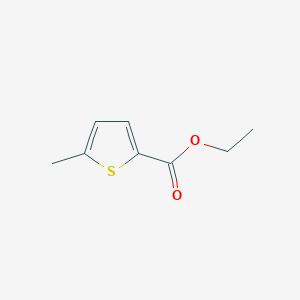
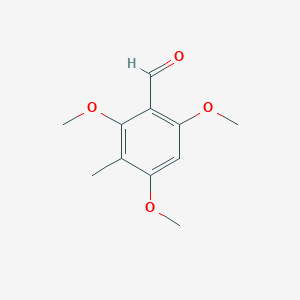
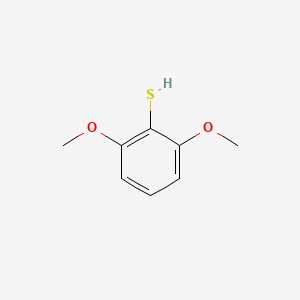
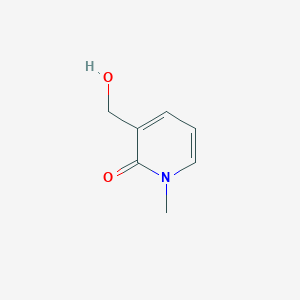

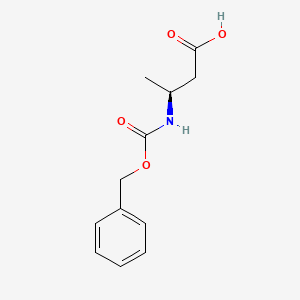
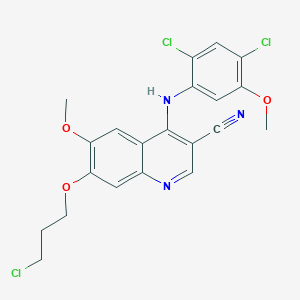
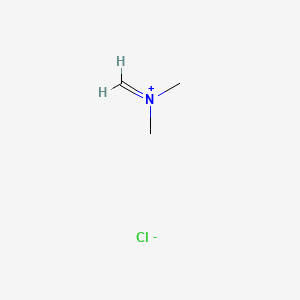


![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)